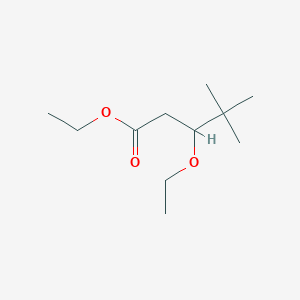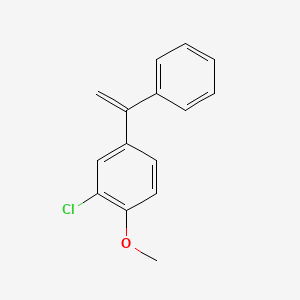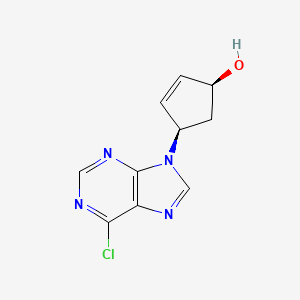![molecular formula C35H34N2 B14277561 N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) CAS No. 123657-36-3](/img/structure/B14277561.png)
N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-phenylpropane-1,1-diyl and 4-methylaniline.
Coupling Reaction: The key step involves a coupling reaction between 3-phenylpropane-1,1-diyl and 4-methylaniline under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction, ensuring consistent temperature and pressure conditions.
Automation: Automated systems for mixing and monitoring the reaction parameters to ensure high yield and purity.
Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, to verify the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Quinones, oxidized aromatic derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between aromatic compounds and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The aromatic structure is conducive to interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity. It is also employed in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism by which N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings facilitate binding to these targets, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(4-methylaniline)benzidine
- N,N’-Bis(4-methylaniline)diphenylmethane
- N,N’-Bis(4-methylaniline)diphenylethane
Uniqueness
N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in applications requiring robust performance under various conditions.
This detailed overview should provide a comprehensive understanding of N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline), its preparation, reactions, applications, and unique characteristics
Propiedades
Número CAS |
123657-36-3 |
|---|---|
Fórmula molecular |
C35H34N2 |
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
4-methyl-N-[4-[1-[4-(4-methylanilino)phenyl]-3-phenylpropyl]phenyl]aniline |
InChI |
InChI=1S/C35H34N2/c1-26-8-17-31(18-9-26)36-33-21-13-29(14-22-33)35(25-12-28-6-4-3-5-7-28)30-15-23-34(24-16-30)37-32-19-10-27(2)11-20-32/h3-11,13-24,35-37H,12,25H2,1-2H3 |
Clave InChI |
SZDUYXIWHTXXJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(CCC3=CC=CC=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
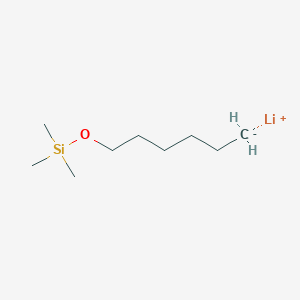
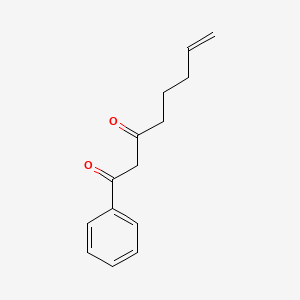
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
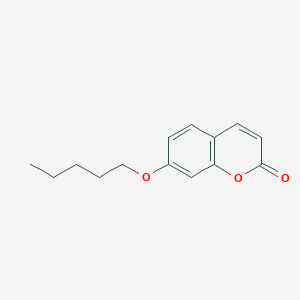
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
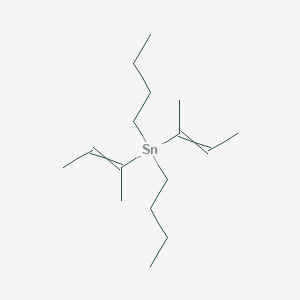
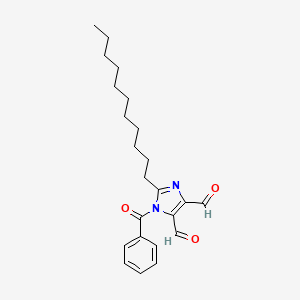
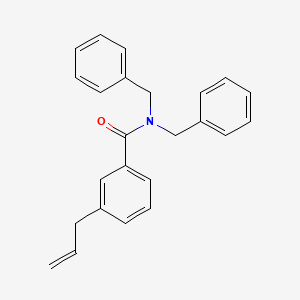
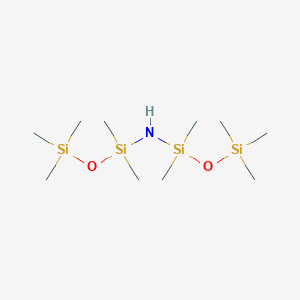
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
